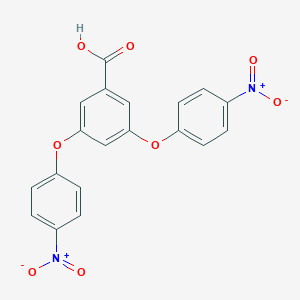

3,5-Bis(4-nitrophenoxy)benzoic acid

Description

Propriétés

IUPAC Name |

3,5-bis(4-nitrophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O8/c22-19(23)12-9-17(28-15-5-1-13(2-6-15)20(24)25)11-18(10-12)29-16-7-3-14(4-8-16)21(26)27/h1-11H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSXKPZXMVHRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)C(=O)O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587892 | |

| Record name | 3,5-Bis(4-nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173550-33-9 | |

| Record name | 3,5-Bis(4-nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Bis(4-nitrophenoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 3,5-Bis(4-nitrophenoxy)benzoic acid (CAS No. 173550-33-9). This molecule, also known as Compound W, has garnered interest as a modulator of the Notch1 signaling pathway, a critical regulator of cell fate decisions with implications in oncology and developmental biology. This document details the compound's physical and spectral properties, a proposed synthetic route with a detailed experimental protocol, and its mechanism of action as a Notch1 signaling inhibitor. Furthermore, a representative experimental workflow for assessing its biological activity using a luciferase reporter assay is provided. All quantitative data are summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

This compound is a solid, light orange to yellow-green crystalline powder.[1] Its core structure consists of a central benzoic acid moiety with two 4-nitrophenoxy groups attached at the 3 and 5 positions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 173550-33-9 | [2][3] |

| Molecular Formula | C₁₉H₁₂N₂O₈ | [2] |

| Molecular Weight | 396.3 g/mol | [2] |

| Appearance | Light orange to Yellow to Green powder to crystal | [1] |

| Melting Point | 229.0 to 233.0 °C | [1] |

| Boiling Point (Predicted) | 577.7 ± 50.0 °C | N/A |

| Density (Predicted) | 1.485 ± 0.06 g/cm³ | N/A |

| Solubility | DMSO: 100 mM, Ethanol: 5 mM, Almost transparent in hot DMF | [2] |

| Storage Temperature | -20°C | [2] |

| Purity | >98.0% (HPLC) | [1] |

Synthesis

A likely synthetic route would utilize 3,5-dihydroxybenzoic acid as the starting material and 4-fluoronitrobenzene as the electrophile in the presence of a base. The nitro group in the para position of the fluorine atom strongly activates the aromatic ring towards nucleophilic attack.[8][9][10]

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dihydroxybenzoic acid (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Addition of Reagents: Stir the mixture at room temperature for 15 minutes to facilitate the deprotonation of the hydroxyl groups. To this suspension, add 4-fluoronitrobenzene (2.2 equivalents).

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidification: Acidify the aqueous mixture by the slow addition of a dilute acid (e.g., 1M HCl) until the pH is approximately 2-3. This will precipitate the carboxylic acid product.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the final product, this compound. The purity can be assessed by HPLC.

Spectral Properties

Detailed experimental spectral data for this compound are not widely published. The following table summarizes the predicted spectral characteristics based on the molecule's structure and data from analogous compounds.

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Wavenumber/Shift/m/z | Assignment |

| ¹H NMR | δ 13.0-13.5 (s, 1H)δ 8.2-8.4 (d, 4H)δ 7.2-7.4 (d, 4H)δ 7.0-7.2 (m, 3H) | -COOHAromatic protons ortho to NO₂Aromatic protons meta to NO₂Aromatic protons of the central benzoic acid ring |

| ¹³C NMR | δ ~165-170δ ~160δ ~145δ ~142δ ~126δ ~120δ ~110-115 | C=O (Carboxylic acid)C-O (Ether linkage)C-NO₂C-COOHAromatic CH ortho to NO₂Aromatic CH meta to NO₂Aromatic CH of the central benzoic acid ring |

| FT-IR (cm⁻¹) | ~3300-2500 (broad)~1700-1680 (strong)~1520 & ~1340 (strong)~1250-1200 (strong) | O-H stretch (Carboxylic acid dimer)C=O stretch (Carboxylic acid)Asymmetric and symmetric N-O stretch (Nitro group)Asymmetric C-O-C stretch (Aryl ether) |

| Mass Spec (ESI-) | [M-H]⁻ at m/z 395.05 | Deprotonated molecular ion |

Biological Activity: Modulation of Notch1 Signaling

This compound has been identified as a modulator of the Notch1 signaling pathway.[2] Specifically, it has been shown to decrease the production of the C-terminally elongated Notch1 amyloid-β-like peptide (Nβ25), which is a marker for the release of the Notch1 intracellular domain (NICD) and subsequent transcriptional activation.[2] Furthermore, it reduces the activation of HES1, a direct downstream target of Notch1 signaling.[2]

Notch1 Signaling Pathway and Point of Intervention

The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor. This triggers a series of proteolytic cleavages, ultimately releasing the NICD, which then translocates to the nucleus. In the nucleus, NICD forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and co-activators, leading to the transcription of target genes such as those in the HES and HEY families. This compound appears to interfere with the processes leading to or including the release of the active NICD.

Caption: Inhibition of the Notch1 signaling pathway by this compound.

Experimental Protocol: HES1 Promoter Luciferase Reporter Assay

The following is a representative protocol for assessing the inhibitory activity of this compound on Notch1 signaling using a luciferase reporter assay in a cell line such as HCT116 or HEK293.[2][11][12]

-

Cell Culture and Transfection:

-

Culture HCT116 or HEK293 cells in an appropriate medium (e.g., DMEM with 10% FBS).

-

Co-transfect the cells with a HES1 promoter-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

-

Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the compound in the cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

-

Remove the medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., DAPT).

-

Incubate the cells for 24-48 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.

-

Calculate the percentage of inhibition of Notch1 signaling for each concentration of the compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a valuable research tool for studying the Notch1 signaling pathway. Its well-defined chemical and physical properties, combined with its demonstrated biological activity, make it a suitable candidate for further investigation in drug discovery programs targeting pathologies associated with aberrant Notch signaling. This guide provides the essential information for the synthesis, characterization, and biological evaluation of this compound, serving as a foundational resource for researchers in the field.

References

- 1. This compound 173550-33-9 | TCI AMERICA [tcichemicals.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. organic chemistry - Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

Elucidation of the Structure of 3,5-Bis(4-nitrophenoxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3,5-Bis(4-nitrophenoxy)benzoic acid, a molecule of interest in drug discovery, notably for its activity as a modulator of the Notch1 signaling pathway. Due to the limited availability of a dedicated scientific publication detailing the complete experimental synthesis and characterization of this specific compound, this document outlines a plausible synthetic route and provides representative experimental protocols and expected spectroscopic data based on established chemical principles and analysis of structurally related molecules. This guide also presents a detailed visualization of the Notch1 signaling pathway, a critical aspect of the compound's biological context.

Introduction

This compound, also known as "Compound W," is a diaryl ether derivative of benzoic acid. Its chemical structure, featuring two nitrophenoxy groups attached to a central benzoic acid core, suggests potential applications in medicinal chemistry and materials science. Of particular significance is its reported role as a modulator of the Notch1 signaling pathway, a fundamental cell-cell communication system implicated in various developmental processes and diseases, including cancer.[1] A thorough understanding of its three-dimensional structure and chemical properties is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics.

This guide provides a framework for the synthesis and structural characterization of this compound, addressing the absence of a comprehensive, publicly available experimental dossier.

Proposed Synthesis

A logical and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide (or phenoxide) with an alkyl or aryl halide. In this proposed route, 3,5-dihydroxybenzoic acid would serve as the nucleophilic precursor, and a 4-halonitrobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) would act as the electrophile. The presence of a base is required to deprotonate the phenolic hydroxyl groups of the benzoic acid derivative.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

3,5-Dihydroxybenzoic acid

-

4-Fluoronitrobenzene

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dihydroxybenzoic acid (1.0 eq.).

-

Add anhydrous potassium carbonate (2.5 eq.) and anhydrous DMF.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the diphenoxide.

-

Add 4-fluoronitrobenzene (2.2 eq.) to the reaction mixture.

-

Heat the reaction mixture to 100-120 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture to pH 2-3 with 1 M HCl to precipitate the product.

-

Filter the precipitate and wash it with water.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Structural Elucidation

The definitive structure of the synthesized compound would be confirmed through a combination of spectroscopic techniques.

Caption: General workflow for the structural elucidation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

-

Protocol: A ¹H NMR spectrum would be recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

Expected Data: The spectrum is expected to show distinct signals corresponding to the aromatic protons. The protons on the central benzoic acid ring will appear as a doublet and a triplet. The protons on the two equivalent 4-nitrophenoxy groups will each exhibit two doublets, characteristic of a para-substituted benzene ring. The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a downfield chemical shift.

3.1.2. ¹³C NMR Spectroscopy

-

Protocol: A ¹³C NMR spectrum would be recorded on the same spectrometer, also using DMSO-d₆ as the solvent.

-

Expected Data: The spectrum will show signals for all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the carboxylic acid, the carbons bearing the ether linkages, the nitro-substituted carbons, and the other aromatic carbons.

Table 1: Expected NMR Data for this compound

| ¹H NMR (in DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid | ~13.0 | br s | 1H | -COOH |

| Aromatic | ~8.3 | d | 4H | Protons ortho to -NO₂ |

| Aromatic | ~7.5 | t | 1H | H-4 of benzoic acid |

| Aromatic | ~7.3 | d | 4H | Protons meta to -NO₂ |

| Aromatic | ~7.1 | d | 2H | H-2, H-6 of benzoic acid |

| ¹³C NMR (in DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Assignment | ||

| Carbonyl | ~165 | -COOH | ||

| Aromatic | ~160 | C-3, C-5 of benzoic acid | ||

| Aromatic | ~155 | C-O of nitrophenoxy | ||

| Aromatic | ~145 | C-NO₂ of nitrophenoxy | ||

| Aromatic | ~132 | C-1 of benzoic acid | ||

| Aromatic | ~126 | CH ortho to -NO₂ | ||

| Aromatic | ~118 | CH meta to -NO₂ | ||

| Aromatic | ~115 | C-4 of benzoic acid | ||

| Aromatic | ~112 | C-2, C-6 of benzoic acid |

Note: These are estimated chemical shifts and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

-

Protocol: An IR spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet.

-

Expected Data: The spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) | Strong |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C=O stretch (carboxylic acid) | 1710-1680 | Strong |

| N-O stretch (nitro group) | 1550-1500 and 1350-1300 | Strong |

| C-O-C stretch (aryl ether) | 1250-1200 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium |

Mass Spectrometry (MS)

-

Protocol: A high-resolution mass spectrum would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Expected Data: The mass spectrum in negative ion mode should show a prominent peak for the deprotonated molecule [M-H]⁻. The accurate mass measurement would confirm the elemental composition of the molecule.

Table 3: Predicted Mass Spectrometry Data [2]

| Adduct | Calculated m/z |

| [M-H]⁻ | 395.0521 |

| [M+H]⁺ | 397.0666 |

| [M+Na]⁺ | 419.0486 |

Single-Crystal X-ray Crystallography

-

Protocol: Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. A crystal would then be mounted on a diffractometer, and diffraction data would be collected at low temperature. The structure would be solved and refined using standard crystallographic software.

-

Expected Data: A successful crystal structure determination would provide the precise three-dimensional arrangement of the atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This would be the ultimate confirmation of the compound's structure.

Biological Context: Notch1 Signaling Pathway

This compound has been identified as a modulator of the Notch1 signaling pathway.[1] This pathway is a highly conserved cell-cell communication system that plays a critical role in cell fate determination during development and in tissue homeostasis in adults. Aberrant Notch signaling is implicated in a variety of human diseases, including many types of cancer.

The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to the Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor, ultimately releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/LAG-1) and a co-activator of the Mastermind-like (MAML) family. This transcriptional activation complex then drives the expression of Notch target genes, such as those in the HES and HEY families.

Caption: The canonical Notch1 signaling pathway and the putative inhibitory role of this compound.

Conclusion

References

A Technical Guide to 3,5-Bis(4-nitrophenoxy)benzoic Acid: A Notch1 Signaling Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic approach, and the biological mechanism of action of 3,5-Bis(4-nitrophenoxy)benzoic acid. This molecule, also known as Compound W, is recognized for its role as a modulator of the Notch1 signaling pathway, a critical pathway in cellular development and disease.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | References |

| Molecular Formula | C₁₉H₁₂N₂O₈ | [1][2] |

| Molecular Weight | 396.3 g/mol | [1] |

| CAS Number | 173550-33-9 | [1][3] |

| Purity | ≥98.0% (HPLC) | [3] |

| Appearance | Light orange to yellow to green powder/crystal | [3] |

| Solubility | DMSO: 100 mM, Ethanol: 5 mM | [1] |

Experimental Protocols

Proposed Synthesis: Ullmann-type Condensation

This proposed method involves the double N-arylation of 3,5-dihydroxybenzoic acid with an excess of an activated aryl halide, such as 1-fluoro-4-nitrobenzene, in the presence of a base and a copper catalyst. The nitro group on the aryl halide activates the molecule for nucleophilic aromatic substitution.

Starting Materials:

-

3,5-dihydroxybenzoic acid

-

1-fluoro-4-nitrobenzene (or 1-chloro-4-nitrobenzene)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as the base

-

Copper(I) iodide (CuI) or other suitable copper catalyst

-

A high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Detailed Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dihydroxybenzoic acid (1 equivalent), the chosen base (e.g., potassium carbonate, 2.5 equivalents), and the copper catalyst (e.g., CuI, 0.1 equivalents).

-

Solvent Addition: Add the polar aprotic solvent (e.g., DMF) to the flask.

-

Reactant Addition: Add the aryl halide (1-fluoro-4-nitrobenzene, 2.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 120-150°C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Purification: The crude product can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product, this compound.

Mechanism of Action: Notch1 Signaling Inhibition

This compound functions as a modulator of the Notch1 signaling pathway.[1] This pathway is a highly conserved signaling system that plays a crucial role in cell fate decisions. Aberrant activation of Notch1 signaling is implicated in various diseases, including cancer.

The compound has been shown to decrease the production of the C-terminally elongated Notch1 amyloid-β-like peptide (Nβ25), which is a marker for the release of the Notch1 intracellular domain (NICD) and subsequent transcriptional modification in HEK293 cells.[1] Furthermore, at a concentration of 50 µM, it reduces the activation of the HES1, a primary downstream target of Notch1, as demonstrated in a luciferase reporter assay using HCT116 cells.[1] This indicates that the compound interferes with the proteolytic cleavage of the Notch1 receptor, which is essential for its activation.

The following diagram illustrates the canonical Notch1 signaling pathway and the inhibitory action of this compound.

Caption: Mechanism of Notch1 signaling inhibition.

References

An In-depth Technical Guide on the Physical Properties of 3,5-Bis(4-nitrophenoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,5-Bis(4-nitrophenoxy)benzoic acid (CAS No. 173550-33-9). The document collates available quantitative data into structured tables for ease of reference. Furthermore, it outlines generalized experimental protocols for the determination of key physical properties and spectroscopic characterization, typical for a compound of this nature. This guide also visualizes the biological context of this molecule by providing a diagram of the Notch1 signaling pathway, where it has been identified as a modulator.

Chemical Identity and Structure

This compound is a complex organic molecule characterized by a central benzoic acid core with two 4-nitrophenoxy groups attached at the 3 and 5 positions.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 173550-33-9[1][2] |

| Molecular Formula | C₁₉H₁₂N₂O₈[1][2] |

| Molecular Weight | 396.31 g/mol [2] |

| Canonical SMILES | C1=CC(=CC=C1--INVALID-LINK--[O-])OC2=CC(=CC(=C2)C(=O)O)OC3=CC=C([C=C3)--INVALID-LINK--[O-][3] |

| InChI Key | JOSXKPZXMVHRKU-UHFFFAOYSA-N[1] |

| Synonyms | Compound W, NSC400980[1][2] |

Physical and Chemical Properties

A summary of the available quantitative physical and chemical data for this compound is presented below. It is important to note that some of these values are predicted based on computational models and may not represent experimentally determined values.

| Property | Value | Source |

| Melting Point | 229.0 to 233.0 °C | [2][4][5][6] |

| Boiling Point (Predicted) | 577.7 ± 50.0 °C | [2][4] |

| Density (Predicted) | 1.485 ± 0.06 g/cm³ | [2][4] |

| pKa (Predicted) | 3.63 ± 0.10 | [2] |

| Solubility | DMSO: 100 mM, Ethanol: 5 mM, Almost transparent in hot DMF | [1][2][4] |

| Appearance | Light orange to Yellow to Green powder to crystal | [5][6] |

| Storage Temperature | -20°C or +4°C | [1][2][4] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in the public domain. The following table summarizes the available spectroscopic information.

| Spectroscopic Data | Value | Source |

| λmax | 299 nm | [1] |

| Predicted Collision Cross Section ([M-H]⁻) | 196.6 Ų | [3] |

| Predicted Collision Cross Section ([M+H]⁺) | 188.5 Ų | [3] |

| Predicted Collision Cross Section ([M+Na]⁺) | 191.3 Ų | [3] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not explicitly published. However, the following sections describe standard methodologies that would be employed for a compound of this class.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically suggests a high degree of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

A small amount of the crystalline this compound is finely powdered using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a rate of approximately 10-15 °C per minute initially.

-

The heating rate is reduced to 1-2 °C per minute when the temperature is within 20 °C of the expected melting point.

-

The temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Determination of Solubility

Solubility is determined by observing the dissolution of a known mass of solute in a specific volume of solvent at a given temperature.

Apparatus:

-

Vials or test tubes with closures

-

Analytical balance

-

Vortex mixer

-

Constant temperature bath or shaker

Procedure for Qualitative Solubility:

-

To a small, clean test tube, add approximately 10-20 mg of this compound.

-

Add 1 mL of the solvent to be tested (e.g., water, ethanol, DMSO, DMF).

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.

Procedure for Quantitative Solubility (e.g., in DMSO):

-

Prepare a series of vials containing a fixed volume of DMSO (e.g., 1 mL).

-

Add incrementally increasing amounts of this compound to each vial.

-

Seal the vials and place them in a constant temperature shaker (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

After equilibration, centrifuge the vials to pellet any undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent.

-

Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry at its λmax (299 nm).

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, due to the compound's solubility)

Procedure for ¹H and ¹³C NMR:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum, typically observing for signals in the aromatic region (δ 7.0-9.0 ppm) and the carboxylic acid proton (which may be broad and downfield).

-

Acquire the ¹³C NMR spectrum. Expected signals would include those for the aromatic carbons, the ether-linked carbons, and the carbonyl carbon of the carboxylic acid.

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Instrumentation:

-

FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Procedure (using ATR):

-

Place a small amount of the powdered this compound directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Expected characteristic peaks would include: O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O-C stretches of the ether linkages, and N-O stretches of the nitro groups (~1530 and ~1350 cm⁻¹).

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Instrumentation:

-

Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 395.05. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 397.07. Fragmentation patterns would likely involve the loss of nitro groups and cleavage of the ether bonds.

Biological Activity and Signaling Pathway

This compound has been identified as a modulator of the Notch1 signaling pathway. It has been shown to decrease the production of a marker of Notch1 intracellular domain release and subsequent transcriptional modification in HEK293 cells. Additionally, it decreases the activation of the Notch1 target, HES1, in a luciferase reporter assay in HCT116 cells.[1]

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development and tissue homeostasis.

Caption: The canonical Notch1 signaling pathway and the inhibitory role of this compound.

Experimental Workflow: Notch1 Signaling Modulation Assay

While a specific, detailed protocol for testing this compound is not available, a general workflow for a luciferase reporter assay to screen for Notch1 pathway inhibitors is outlined below.

Caption: A generalized workflow for a HES1-luciferase reporter assay to assess Notch1 signaling modulation.

Conclusion

References

An In-depth Technical Guide to the Solubility Profile of 3,5-Bis(4-nitrophenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility data for 3,5-Bis(4-nitrophenoxy)benzoic acid, a molecule of interest in drug discovery, particularly as a modulator of the Notch1 signaling pathway. Due to the limited availability of extensive experimental data in publicly accessible literature, this document compiles the known quantitative and qualitative solubility information, alongside predicted physicochemical properties. Furthermore, it details standardized experimental protocols for determining key solubility-related parameters—pKa and logP—to enable researchers to generate further data. The guide also includes visualizations of the relevant biological pathway and a typical experimental workflow for screening inhibitors of gamma-secretase, a key enzyme in the Notch signaling cascade.

Introduction

This compound is a chemical compound that has garnered attention for its role as a Notch1 signaling modulator. The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, including cancer. As a modulator, this compound presents a potential therapeutic agent, making the characterization of its physicochemical properties, particularly its solubility, a critical step in the drug development process.

A thorough understanding of a compound's solubility profile is paramount for its advancement as a drug candidate. Solubility influences bioavailability, formulation, and ultimately, the therapeutic efficacy of a compound. This guide aims to provide a central repository of the current knowledge on the solubility of this compound and to equip researchers with the methodologies to expand upon this knowledge base.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These parameters provide a foundational understanding of the compound's behavior.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₂N₂O₈ | [1] |

| Molecular Weight | 396.31 g/mol | [2] |

| Melting Point | 229.0 to 233.0 °C | [3][4] |

| Boiling Point (Predicted) | 577.7 ± 50.0 °C | [3][4] |

| Density (Predicted) | 1.485 ± 0.06 g/cm³ | [3][4] |

| XlogP (Predicted) | 4.2 | [1] |

Solubility Profile

The solubility of this compound has been reported in a limited number of solvents. The available quantitative and qualitative data are summarized in the table below.

| Solvent | Temperature | Solubility | Source |

| Dimethylformamide (DMF) | Hot | Almost transparent | [3] |

| Dimethyl sulfoxide (DMSO) | Not Specified | 10 mM | [2] |

| Dimethyl sulfoxide (DMSO) | Not Specified | 100 mM | [5] |

| Ethanol | Not Specified | 5 mM | [5] |

For context, a study on the solubility of benzoic acid and its nitro-derivatives (3-nitrobenzoic acid and 3,5-dinitrobenzoic acid) in seven different solvents (water, methanol, ethanol, acetonitrile, dichloromethane, toluene, and ethyl acetate) showed that solubility generally increases with temperature[6]. In most of these organic solvents, the solubility of the nitro-substituted benzoic acids was found to be substantial[6]. Given the structural similarities, it can be anticipated that this compound would exhibit solubility in a range of polar aprotic and polar protic solvents. However, experimental verification is essential.

Experimental Protocols

To facilitate further research and a more comprehensive characterization of the solubility profile of this compound, detailed protocols for determining its acid dissociation constant (pKa) and partition coefficient (logP) are provided below.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn significantly affects its solubility and permeability across biological membranes. Potentiometric titration is a highly accurate and widely used method for pKa determination.[7][8][9][10]

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the acidic and basic forms of the analyte are present in equal concentrations, which corresponds to the midpoint of the steepest portion of the titration curve.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

High-purity water (Milli-Q or equivalent)

-

Co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility

-

Calibrated pH meter with a suitable electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker or titration vessel

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of water or a water/co-solvent mixture to achieve a final concentration of approximately 1-10 mM. If a co-solvent is used, the proportion should be kept to a minimum and be consistent across all measurements. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

-

Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa range.

-

Titration: Place the analyte solution in the titration vessel and immerse the pH electrode and the tip of the burette. Begin stirring the solution gently.

-

Data Collection: Record the initial pH of the solution. Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the measured pH values against the volume of NaOH added. The pKa can be determined from the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This corresponds to the pH at 50% of the volume of NaOH required to reach the equivalence point (the inflection point of the curve). Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its drug-like properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the traditional and most reliable method for experimental logP determination.[11][12][13][14]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of P is the logP value.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Buffer solution of appropriate pH (if determining logD for an ionizable compound)

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing them to separate overnight. This is crucial to ensure thermodynamic equilibrium.

-

Partitioning: Accurately weigh a small amount of this compound and dissolve it in the aqueous or octanol phase. Add a known volume of this solution to a separatory funnel or centrifuge tube containing a known volume of the other phase.

-

Equilibration: Shake the mixture for a sufficient time to allow for complete partitioning of the compound between the two phases (e.g., 1-24 hours). The optimal time should be determined experimentally.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method. A calibration curve should be prepared for the analytical method used.

-

Calculation: Calculate the partition coefficient (P) using the following formula: P = [Concentration in Octanol] / [Concentration in Aqueous Phase] The logP is then calculated as: logP = log₁₀(P)

Mandatory Visualizations

Notch Signaling Pathway

This compound is known to modulate Notch1 signaling. The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor, ultimately releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (MAML) family to activate the transcription of target genes. One of the key enzymes responsible for the final cleavage and release of NICD is γ-secretase.[15][16][17][18][19]

Caption: Canonical Notch Signaling Pathway.

Experimental Workflow for Screening γ-Secretase Inhibitors

Given that this compound is a γ-secretase inhibitor, understanding the typical workflow for identifying such compounds is relevant.[20][21][22][23] A common approach involves a high-throughput screening (HTS) assay to identify initial hits, followed by secondary assays to confirm activity and determine potency (e.g., IC₅₀).

References

- 1. PubChemLite - this compound (C19H12N2O8) [pubchemlite.lcsb.uni.lu]

- 2. This compound - Immunomart [immunomart.org]

- 3. 173550-33-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 173550-33-9 [amp.chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Notch signaling, gamma-secretase inhibitors, and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evidence that gamma-secretase-mediated Notch signaling induces neuronal cell death via the nuclear factor-kappaB-Bcl-2-interacting mediator of cell death pathway in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evaluation of Virtual Screening Strategies for the Identification of γ-Secretase Inhibitors and Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In silico screening of drugs to find potential gamma-secretase inhibitors using pharmacophore modeling, QSAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Characteristics of 3,5-Bis(4-nitrophenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermal characteristics of 3,5-Bis(4-nitrophenoxy)benzoic acid. Due to the limited availability of specific experimental data in publicly accessible literature, this document summarizes the existing information and presents generalized experimental protocols and logical workflows for its thermal analysis.

Introduction

This compound, with the CAS Number 173550-33-9, is an aromatic ether compound. While its primary applications in the cited literature are in the fields of polymer chemistry and as a modulator in biological signaling pathways, understanding its thermal properties is crucial for its synthesis, purification, storage, and application in various fields, including drug development where thermal stability can be a critical parameter.

Quantitative Thermal Data

Specific quantitative data on the thermal properties of this compound is sparse in the available scientific literature. The primary thermal characteristic that has been reported is its melting point.

| Thermal Property | Value | Source |

| Melting Point | 229.0 - 233.0 °C | Commercial Supplier Data |

General Experimental Protocols for Thermal Analysis

For researchers intending to perform a detailed thermal analysis of this compound, the following generalized protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be adapted. These protocols are based on standard methodologies for the analysis of similar aromatic organic compounds.

3.1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, enthalpy of fusion (ΔHfus), and identify any other phase transitions.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.

-

Seal the pan hermetically. An empty, hermetically sealed pan is to be used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate, typically 10 °C/min, under a continuous nitrogen purge (flow rate of 20-50 mL/min).

-

The heating range should encompass the expected melting point, for instance, from 30 °C to 250 °C.

-

Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event, and the enthalpy of fusion is calculated by integrating the peak area.

-

3.2. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of the compound.

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Place the pan into the TGA furnace.

-

Heat the sample at a constant rate, for example, 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min).

-

The temperature range should be sufficient to observe complete decomposition, for example, from 30 °C to 600 °C.

-

Record the sample weight as a function of temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the thermal characterization of a chemical compound like this compound.

Conclusion

The thermal characterization of this compound is an area that requires further experimental investigation to provide the detailed data necessary for a complete understanding of its material properties. The provided melting point serves as a preliminary piece of information. For comprehensive analysis, researchers are encouraged to perform DSC and TGA studies, for which generalized protocols have been outlined in this guide. Such data will be invaluable for the scientific and industrial communities that utilize this compound.

In-Depth Technical Guide: Mechanism of Action of 3,5-Bis(4-nitrophenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Bis(4-nitrophenoxy)benzoic acid, also known as Compound W, is a small molecule inhibitor of γ-secretase, a key enzyme implicated in cellular signaling and disease pathogenesis. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its role as a modulator of the Notch signaling pathway and its impact on the production of amyloid-beta (Aβ) peptides. This document synthesizes the available preclinical data, outlines relevant experimental methodologies, and provides visual representations of the key biological pathways involved.

Core Mechanism of Action: Inhibition of γ-Secretase

The primary mechanism of action of this compound is the inhibition of γ-secretase.[1][2] γ-secretase is a multi-subunit protease complex responsible for the intramembrane cleavage of several type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors. By inhibiting this enzyme, this compound disrupts these crucial cleavage events, leading to a downstream cascade of effects.

Modulation of Amyloid-Beta (Aβ) Production

In the context of APP processing, γ-secretase is the final enzyme in the amyloidogenic pathway that generates Aβ peptides. Inhibition of γ-secretase by this compound has been shown to decrease the production of Aβ42.[1][2] Aβ42 is a particularly aggregation-prone form of the amyloid peptide and is a primary component of the amyloid plaques found in the brains of patients with Alzheimer's disease.

Modulation of Notch Signaling

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in cell fate determination, proliferation, and differentiation. Notch signaling is initiated by the binding of a ligand to the Notch receptor, which triggers a series of proteolytic cleavages. The final cleavage is mediated by γ-secretase, which releases the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus and acts as a transcriptional co-activator for target genes, such as those in the HES (Hairy and Enhancer of Split) family.

This compound, by inhibiting γ-secretase, blocks the release of NICD and subsequently downregulates Notch signaling.[1] This has been demonstrated by its ability to decrease the production of the Notch-1 Aβ-like peptide 25 (Nβ25), a surrogate marker for Notch-1 cleavage by γ-secretase.[1][2]

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data such as IC50 values for the inhibition of γ-secretase or the dose-dependent reduction of Aβ42 and Nβ25 by this compound. The available information is primarily qualitative, indicating a decrease in the production of these peptides.

One study has reported a decrease in the activation of the Notch1 target, HES1, in a luciferase reporter assay using HCT116 cells at a concentration of 50 µM of this compound. However, a full dose-response curve and IC50 value are not available.

Table 1: Summary of Reported Biological Activities

| Target/Process | Effect | Cell Line | Concentration | Quantitative Data |

| γ-Secretase | Inhibition | - | - | IC50 not reported |

| Aβ42 Production | Decrease | - | - | Specific reduction levels not reported |

| Nβ25 Production | Decrease | HEK293 | Not specified | Specific reduction levels not reported |

| HES1 Activation | Decrease | HCT116 | 50 µM | Qualitative decrease reported |

Signaling Pathway

The inhibitory action of this compound on γ-secretase directly impacts the canonical Notch signaling pathway. The following diagram illustrates the key steps in this pathway and the point of inhibition.

Caption: Canonical Notch signaling pathway and the inhibitory point of this compound.

Experimental Protocols

Detailed experimental protocols for the specific assays used to characterize this compound are not publicly available. The following sections provide generalized protocols for the key assays based on standard methodologies in the field.

In Vitro γ-Secretase Activity Assay (Cell-Free)

This assay measures the direct inhibitory effect of the compound on γ-secretase enzymatic activity using a fluorogenic substrate.

Workflow Diagram:

Caption: Workflow for a cell-free γ-secretase activity assay.

Methodology:

-

Membrane Preparation: Cell membranes rich in γ-secretase are prepared from a suitable cell line (e.g., HEK293 cells stably overexpressing APP). Cells are harvested, lysed, and subjected to ultracentrifugation to pellet the membranes.

-

Solubilization: The membrane pellet is resuspended in a buffer containing a mild detergent (e.g., CHAPSO) to solubilize the γ-secretase complex.

-

Assay Reaction: The assay is performed in a 96-well plate. Each well contains the solubilized γ-secretase, a fluorogenic substrate (a peptide sequence recognized by γ-secretase flanked by a fluorophore and a quencher), and varying concentrations of this compound or a vehicle control.

-

Incubation: The plate is incubated at 37°C to allow the enzymatic reaction to proceed.

-

Fluorescence Measurement: As γ-secretase cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The fluorescence is measured at regular intervals using a plate reader.

-

Data Analysis: The rate of increase in fluorescence is proportional to the enzyme activity. The data is plotted against the compound concentration to determine the IC50 value.

Cellular Nβ25 Production Assay (HEK293 Cells)

This assay measures the effect of the compound on the production of Nβ25 in a cellular context.

Workflow Diagram:

Caption: Workflow for a cellular Nβ25 production assay.

Methodology:

-

Cell Culture: HEK293 cells are seeded in a multi-well plate and allowed to adhere.

-

Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for Notch processing and Nβ25 secretion.

-

Sample Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of Nβ25 in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The Nβ25 levels are normalized to a control (e.g., total protein concentration in the corresponding cell lysate) and plotted against the compound concentration.

HES1 Promoter Luciferase Reporter Assay (HCT116 Cells)

This assay measures the effect of the compound on the transcriptional activity of the HES1 promoter, a downstream target of Notch signaling.

Workflow Diagram:

Caption: Workflow for an HES1 promoter luciferase reporter assay.

Methodology:

-

Cell Transfection: HCT116 cells are co-transfected with two plasmids: one containing the firefly luciferase gene under the control of the HES1 promoter, and another expressing a constitutively active form of the Notch1 receptor to drive the reporter expression. A control reporter plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.

-

Cell Seeding: The transfected cells are seeded into a 96-well plate.

-

Compound Treatment: The cells are treated with different concentrations of this compound or a vehicle control.

-

Incubation: The plate is incubated for a suitable duration (e.g., 24 hours) to allow for changes in gene expression.

-

Cell Lysis: The cells are lysed to release the luciferase enzyme.

-

Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the control reporter activity. The normalized values are then plotted against the compound concentration to assess the inhibitory effect on HES1 promoter activity.

Conclusion

This compound is a valuable research tool for studying the roles of γ-secretase and Notch signaling in various biological processes. Its ability to inhibit γ-secretase and consequently reduce the production of Aβ42 and modulate Notch signaling highlights its potential for further investigation in the context of Alzheimer's disease and other conditions where these pathways are dysregulated. However, the lack of comprehensive quantitative data and detailed, publicly available experimental protocols for this specific compound underscores the need for further research to fully elucidate its pharmacological profile. This guide provides a foundational understanding of its mechanism of action based on the current scientific literature.

References

In-Depth Technical Guide: 3,5-Bis(4-nitrophenoxy)benzoic Acid as a Notch1 Signaling Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(4-nitrophenoxy)benzoic acid, also identified as Compound W, has emerged as a modulator of the Notch1 signaling pathway. This technical guide provides a comprehensive overview of its known biological activities, mechanism of action, and the experimental methodologies used for its characterization. The information is intended to support researchers and professionals in the fields of drug discovery and molecular biology who are investigating Notch1 signaling and its therapeutic targeting.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonym | Compound W |

| CAS Number | 173550-33-9[1] |

| Molecular Formula | C₁₉H₁₂N₂O₈[1] |

| Molecular Weight | 396.3 g/mol [1] |

Mechanism of Action: Notch1 Signaling Modulation

This compound functions as an inhibitor of the Notch1 signaling pathway.[1][2] Its primary mechanism is believed to be the inhibition of γ-secretase, a multiprotein enzyme complex crucial for the final proteolytic cleavage and activation of the Notch1 receptor.[3]

The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor. This interaction triggers a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Suppressor of Hairless/LAG-1) and a co-activator of the Mastermind-like (MAML) family. This transcriptional activation complex drives the expression of Notch target genes, such as those in the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families.

By inhibiting γ-secretase, this compound prevents the release of the NICD, thereby blocking the downstream signaling cascade and the expression of Notch target genes.[1][3]

Signaling Pathway Diagram

Caption: Canonical Notch1 Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

Currently, publicly available literature provides qualitative descriptions of the activity of this compound. Specific IC₅₀ or EC₅₀ values from dose-response studies are not widely reported. The available data indicates a discernible biological effect at a concentration of 50 µM.

| Assay | Cell Line | Effect | Concentration | Reference |

| HES1 Promoter Activity | HCT116 | Decreased activation | 50 µM | [1] |

| Nβ25 Production | HEK293 | Decreased production | Not specified | [1][3] |

Experimental Protocols

HES1 Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the Notch1 pathway by measuring the expression of a luciferase reporter gene under the control of the HES1 promoter.

Objective: To determine the effect of this compound on Notch1-mediated transcription.

General Protocol:

-

Cell Culture and Transfection:

-

Culture HCT116 cells in appropriate media and conditions.

-

Co-transfect cells with a plasmid containing the firefly luciferase gene driven by the HES1 promoter and a control plasmid containing the Renilla luciferase gene for normalization.

-

-

Compound Treatment:

-

Following transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 24-48 hours) to allow for changes in gene expression.

-

-

Cell Lysis:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a passive lysis buffer.

-

-

Luminometry:

-

Measure the firefly luciferase activity in the cell lysate using a luminometer.

-

Subsequently, measure the Renilla luciferase activity in the same sample.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Compare the normalized luciferase activity in treated cells to that in control cells to determine the effect of the compound.

-

Experimental Workflow: HES1 Reporter Assay

Caption: General experimental workflow for a HES1 luciferase reporter assay.

Nβ25 Production Assay

This assay measures the level of C-terminally elongated Notch1 amyloid-β-like peptide (Nβ25), which is a product of γ-secretase cleavage of the Notch1 receptor. A decrease in Nβ25 levels is indicative of γ-secretase inhibition.

Objective: To assess the inhibitory effect of this compound on the γ-secretase-mediated processing of Notch1.

General Protocol:

-

Cell Culture and Treatment:

-

Culture HEK293 cells, which endogenously or through overexpression produce the Notch1 receptor.

-

Treat the cells with this compound or a vehicle control.

-

-

Cell Lysate Preparation:

-

After incubation, harvest and lyse the cells to release intracellular proteins.

-

-

Quantification of Nβ25:

-

Nβ25 levels in the cell lysate can be quantified using methods such as:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the C-terminus of Notch1 that recognizes Nβ25.

-

ELISA (Enzyme-Linked Immunosorbent Assay): Use a sandwich ELISA with capture and detection antibodies specific for Nβ25 for a more quantitative measurement.

-

-

-

Data Analysis:

-

Compare the levels of Nβ25 in treated cells to control cells to determine the extent of inhibition.

-

Conclusion

This compound is a valuable tool compound for studying the Notch1 signaling pathway. Its inhibitory action on γ-secretase and subsequent reduction in Notch1 activation have been demonstrated in cellular assays. While detailed quantitative data and a specific synthesis protocol are not widely available, the information presented in this guide provides a solid foundation for researchers interested in utilizing this molecule for their studies. Further investigation is warranted to fully elucidate its potency, selectivity, and therapeutic potential.

References

The Role of γ-Secretase Inhibitors in Notch1 Signaling Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development and tissue homeostasis. Dysregulation of this pathway, particularly Notch1 signaling, is implicated in a variety of cancers, making it a significant target for therapeutic intervention. A key activation step in the Notch1 pathway is the proteolytic cleavage of the Notch1 receptor by γ-secretase. This has led to the development and investigation of γ-secretase inhibitors (GSIs) as potential anti-cancer agents. This technical guide provides an in-depth overview of the role of γ-secretase inhibitors in Notch1 signaling research, with a special focus on clarifying the function of "Compound W" as an experimental control.

The canonical Notch signaling cascade is initiated when a ligand from a neighboring cell binds to the Notch receptor. This interaction triggers two successive proteolytic cleavages. The first is mediated by an ADAM family metalloprotease, followed by a second cleavage within the transmembrane domain by the γ-secretase complex. This second cleavage releases the Notch intracellular domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (MAML) family, leading to the transcription of Notch target genes such as those in the HES and HEY families.[1][2][3]

Given the pivotal role of γ-secretase in Notch1 activation, its inhibition has been a major focus of drug development efforts to downregulate Notch1 signaling in cancer.[1] However, the clinical translation of broad-spectrum GSIs has been hampered by dose-limiting toxicities, particularly gastrointestinal side effects, due to the concurrent inhibition of Notch signaling in healthy tissues.[4][5] This has spurred research into more selective Notch1 inhibitors.

It is important to note that while many compounds are investigated for their potential to inhibit Notch1, some, like Compound W, serve a different but equally critical role in research. Compound W is an inhibitor of γ-secretase that specifically blocks the processing of the amyloid precursor protein (APP) but not Notch1.[6][7] This specificity makes it an invaluable negative control in experiments to demonstrate that the observed effects of other GSIs are indeed due to the inhibition of Notch1 cleavage and not off-target effects.[6]

Notch1 Signaling Pathway

The Notch1 signaling pathway is a juxtacrine signaling system, meaning it requires direct cell-to-cell contact. The key components and steps are outlined below:

-

Ligand Binding: A transmembrane ligand (e.g., Delta-like or Jagged) on a signaling cell binds to the extracellular domain of the Notch1 receptor on a receiving cell.

-

S2 Cleavage: This binding induces a conformational change in the Notch1 receptor, making it susceptible to cleavage by an ADAM family metalloprotease at a site designated S2. This releases the extracellular domain of Notch1.

-

S3 Cleavage: The remaining transmembrane portion of the Notch1 receptor is then cleaved by the γ-secretase complex at the S3 site within the transmembrane domain.

-

NICD Release and Nuclear Translocation: The S3 cleavage releases the Notch1 intracellular domain (NICD) into the cytoplasm. The NICD then translocates to the nucleus.

-

Transcriptional Activation: In the nucleus, NICD binds to the transcription factor CSL, displacing a corepressor complex and recruiting a coactivator complex containing MAML. This activation complex then drives the transcription of Notch target genes.

Caption: Canonical Notch1 Signaling Pathway.

Role of γ-Secretase Inhibitors in Targeting Notch1

γ-secretase inhibitors (GSIs) are small molecules that block the activity of the γ-secretase complex, thereby preventing the S3 cleavage of the Notch1 receptor and the subsequent release of NICD. This leads to the downregulation of Notch1 signaling. Several GSIs have been investigated in preclinical and clinical studies for their anti-cancer activity.

| Compound | Target | IC50 / EC50 | Cell Line / Model | Outcome | Reference |

| DAPT | γ-secretase | Varies by cell line | Urothelial carcinoma cell lines | Inhibited proliferation in sensitive HEK293 cells, but not in UC cell lines. | [6] |

| L-685,458 | γ-secretase | Varies by cell line | Urothelial carcinoma cell lines | Similar to DAPT, did not inhibit proliferation in UC cell lines. | [6] |

| Compound E | γ-secretase | Dose-dependent inhibition | iPSC-derived neurons, T-ALL cell lines | Inhibited NICD production. Exhibited synergistic cytotoxic effects with AZD5363 in T-ALL. | [8][9] |

| MK-0752 | γ-secretase | - | T-cell acute lymphoblastic leukemia/lymphoma (T-ALL) | Clinical trial showed dose-limiting toxicities. | [5] |

| RO4929097 | γ-secretase | - | Metastatic melanoma and colorectal cancer | Did not show compelling clinical benefit in Phase II trials. | [10] |

| PF-03084014 | γ-secretase | - | Colon cancer explants | Showed efficacy in tumors with high Notch1 and Wnt/β-catenin signaling. | [11] |

| NADI-351 | Notch1 transcriptional complex | 10 µM (EC50) | MDA-MB-231 | Selectively inhibited Notch1 and MAML1 binding to DNA-bound CSL. | [4] |

Experimental Protocols

Cell Viability and Proliferation Assays

Objective: To assess the effect of γ-secretase inhibitors on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., T-ALL cell lines like Jurkat, or breast cancer cell lines like MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the γ-secretase inhibitor (e.g., Compound E) and a negative control (e.g., Compound W) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

Viability Assessment (MTT Assay):

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value of the inhibitor.

Western Blot Analysis of NICD Levels

Objective: To determine if a γ-secretase inhibitor blocks the cleavage of Notch1 and reduces the levels of the active NICD fragment.

Methodology:

-

Cell Treatment and Lysis: Treat cells with the γ-secretase inhibitor or controls for a specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for the cleaved form of Notch1 (NICD) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Luciferase Reporter Assay for Notch1 Transcriptional Activity

Objective: To measure the effect of γ-secretase inhibitors on the transcriptional activity of the NICD/CSL complex.

Methodology:

-

Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing CSL binding sites upstream of the luciferase gene (e.g., HES-1 promoter-luciferase) and a Renilla luciferase plasmid for normalization.

-

Compound Treatment: After 24 hours, treat the transfected cells with the γ-secretase inhibitor or controls.

-

Luciferase Assay: After the desired treatment period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that in control cells.

Caption: Key Experimental Workflows for Studying γ-Secretase Inhibitors.

Conclusion

The inhibition of the Notch1 signaling pathway via γ-secretase inhibitors remains a promising strategy in oncology. A thorough understanding of the experimental methodologies and the appropriate use of controls are paramount for the accurate interpretation of research findings. While broad-spectrum GSIs have faced challenges in clinical development due to toxicity, the field is evolving with the exploration of more selective inhibitors and combination therapies. In this context, the judicious use of control compounds like Compound W is essential to ensure the specificity of novel therapeutic agents targeting the Notch1 pathway. This technical guide provides a foundational framework for researchers and drug development professionals to design, execute, and interpret studies aimed at modulating Notch1 signaling for therapeutic benefit.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. Direct inhibition of the NOTCH transcription factor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Canonical Notch signalling is inactive in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Compound W | CAS 173550-33-9 | CW | Tocris Bioscience [tocris.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Combination Effect of Notch1 and PI3K/AKT/mTOR Signaling Pathways Inhibitors on T-ALL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Notch, Hedgehog, and Wnt Signaling Pathways in the Resistance of Tumors to Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Bis(4-nitrophenoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,5-Bis(4-nitrophenoxy)benzoic acid, a valuable intermediate in medicinal chemistry and drug development. The synthesis is based on a nucleophilic aromatic substitution reaction between 3,5-dihydroxybenzoic acid and 1-fluoro-4-nitrobenzene. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target compound.

Introduction